molecular formula C16H17BrN2O2 B12993631 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide

3-amino-4-bromo-N-(4-propoxyphenyl)benzamide

Cat. No.: B12993631
M. Wt: 349.22 g/mol
InChI Key: UVLDDWNESBLITL-UHFFFAOYSA-N
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Description

3-amino-4-bromo-N-(4-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their therapeutic properties. This compound is characterized by the presence of an amino group, a bromine atom, and a propoxyphenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide typically involves multi-step reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the acylation of the amino group with 4-propoxybenzoic acid under appropriate conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity. Microreactor systems are often employed to determine kinetic parameters and optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-bromo-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-4-bromo-N-(4-propoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-bromo-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

3-amino-4-bromo-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17BrN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)11-3-8-14(17)15(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20)

InChI Key

UVLDDWNESBLITL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)N

Origin of Product

United States

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